molecular formula C12H9FN4S B6436629 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2548998-24-7

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B6436629
CAS No.: 2548998-24-7
M. Wt: 260.29 g/mol
InChI Key: KZTNUKAOVKKWJN-UHFFFAOYSA-N
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Description

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a compound that belongs to the class of heterocyclic aromatic compounds It features a benzothiazole ring fused with a pyrimidine moiety, which is known for its significant pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Coupling with Pyrimidine: The final step involves coupling the benzothiazole derivative with a pyrimidine moiety. This can be achieved through nucleophilic substitution reactions using appropriate pyrimidine derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,3-benzothiazol-2-amine: Lacks the pyrimidine moiety but shares the benzothiazole core.

    N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine: Similar structure but without the fluorine atom.

    6-chloro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine: Chlorine atom instead of fluorine.

Uniqueness

6-fluoro-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of both the fluorine atom and the pyrimidine moiety. This combination enhances its pharmacological properties, making it a promising candidate for drug development.

Properties

IUPAC Name

6-fluoro-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4S/c13-8-2-3-9-10(6-8)18-12(17-9)16-7-11-14-4-1-5-15-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTNUKAOVKKWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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